3-Amino-4-bromo-2-chlorobenzonitrile
Description
3-Amino-4-bromo-2-chlorobenzonitrile (C₇H₄BrClN₂) is a halogenated aromatic nitrile characterized by amino (-NH₂), bromo (-Br), chloro (-Cl), and cyano (-CN) substituents on a benzene ring. This compound is notable for its role as a synthetic intermediate in pharmaceutical development, particularly in the production of lenacapavir, a long-acting HIV-1 capsid inhibitor . Its structural complexity and functional group diversity make it valuable for constructing heterocyclic frameworks, such as indazoles, via reactions with hydrazines . Commercial suppliers like CymitQuimica list the compound with variable packaging (1 g, 250 mg), though pricing details require direct inquiry .
Properties
IUPAC Name |
3-amino-4-bromo-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGFXCYRKAUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278465 | |
| Record name | Benzonitrile, 3-amino-4-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956335-13-9 | |
| Record name | Benzonitrile, 3-amino-4-bromo-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956335-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-amino-4-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-bromo-2-chlorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination and chlorination of 3-amino benzonitrile. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
3-Amino-4-bromo-2-chlorobenzonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds, including:
- Antidepressants
- Antipsychotics
- Anti-inflammatory drugs
The compound's structure allows for modifications that can enhance therapeutic efficacy, making it a valuable building block in drug development processes .
Case Study: Synthesis of Antiviral Agents
Recent studies have demonstrated the potential of derivatives of this compound in developing antiviral agents. For instance, diarylaniline derivatives synthesized from this compound showed promising activity against HIV-1 strains, indicating its relevance in creating next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as a key intermediate for producing various pesticides and herbicides. Its application includes:
- Fungicides
- Insecticides
- Herbicides
These agrochemicals are crucial for protecting crops from pests and diseases, thereby enhancing agricultural productivity .
Chemical Industry Applications
The compound is also employed in the broader chemical industry for:
- Synthesis of Dyes and Pigments: Its unique structure allows for the production of vibrant colors used in textiles and coatings.
- Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules, facilitating research and development across various chemical disciplines .
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-2-chlorobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 3-Amino-4-bromo-2-chlorobenzonitrile with key analogs in terms of substituents, molecular formulas, purity, and commercial availability:
Key Observations :
- Functional Group Diversity: The target compound’s amino group distinguishes it from halogen-only analogs like 3-Bromo-2-chloro-6-fluorobenzonitrile, enhancing its reactivity in nucleophilic substitutions .
- Cost Drivers: Halogenated nitriles with fluorine (e.g., 3-Bromo-6-chloro-2-fluorobenzonitrile) are significantly more expensive ($207/g) than non-fluorinated analogs like 2,6-Dichlorobenzonitrile ($2.6/g), reflecting fluorine’s synthetic challenges .
- Purity: 2-Amino-4-chloro-5-methoxybenzonitrile achieves 97% purity, suggesting stringent quality standards for amino-substituted nitriles in pharmaceutical contexts .
Pharmacological Relevance
While this compound is critical for lenacapavir , other analogs like 2-Amino-4-chloro-5-methoxybenzonitrile may target different therapeutic pathways due to methoxy group inclusion, which influences lipophilicity and bioavailability .
Commercial and Industrial Considerations
- Supply Chains : Suppliers like CymitQuimica and Sigma-Aldrich dominate distribution, but pricing transparency varies. The target compound’s “inquire-only” pricing contrasts with openly listed analogs, reflecting its niche application.
- Scalability : High-cost fluorinated nitriles face scalability challenges, whereas dichlorinated analogs (e.g., 2,6-Dichlorobenzonitrile) benefit from established bulk production .
Biological Activity
3-Amino-4-bromo-2-chlorobenzonitrile (C7H4BrClN2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features:
- Bromine (Br) and Chlorine (Cl) as halogen substituents, which can influence its reactivity and biological interactions.
- An amino group (-NH2) that is crucial for biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the bromination and chlorination of benzonitrile derivatives. The detailed synthetic pathways can vary, but they typically include:
- Bromination : Introduction of bromine at the desired position on the aromatic ring.
- Chlorination : Subsequent chlorination to yield the final compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have shown that halogenated benzonitriles possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Halogenated Benzonitriles
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 3-Bromo-4-chloroaniline | Escherichia coli | 16 µg/mL |
| 4-Bromo-2-chloroaniline | Pseudomonas aeruginosa | 64 µg/mL |
Anti-Cancer Activity
In addition to antimicrobial effects, compounds with similar structures have been investigated for their potential anti-cancer properties. For example, certain benzonitriles have shown efficacy in inhibiting the proliferation of prostate cancer cell lines through androgen receptor antagonism .
Case Study: Prostate Cancer Cell Lines
A study demonstrated that derivatives of benzonitriles could inhibit cell growth in androgen receptor-dependent cancer models, suggesting a therapeutic potential for compounds like this compound in treating hormone-sensitive cancers .
Toxicity and Safety Profile
The safety profile of halogenated compounds is crucial for their application in medicine. Research has indicated that while some derivatives exhibit promising biological activity, they may also pose risks regarding toxicity. For instance, acute toxicity studies are essential to evaluate the safety margins for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
